This compound is classified under heterocyclic compounds, specifically as a benzimidazole derivative. Benzimidazoles are recognized for their role in various therapeutic applications, including as antifungal, antibacterial, and anticancer agents. The specific structural modification in this compound, with the addition of a dihydroimidazole moiety, suggests enhanced biological activity compared to simpler benzimidazole derivatives.
The synthesis of 1H-benzimidazole derivatives typically involves the condensation reaction between o-phenylenediamine and various aldehydes or carboxylic acids. For the synthesis of 1H-Benzimidazole, 2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI), a common method involves the following steps:
The yield of this synthesis can vary but often ranges from moderate to high depending on the specific conditions and reagents used .
The molecular structure of 1H-Benzimidazole, 2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure. For example:
1H-Benzimidazole derivatives participate in a variety of chemical reactions due to their nucleophilic and electrophilic sites:
The reactivity largely depends on the substituents attached to the benzimidazole core and their electronic effects .
The mechanism of action for compounds like 1H-Benzimidazole, 2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) often involves:
For instance, studies have shown that certain benzimidazole derivatives exhibit significant antiproliferative activity against cancer cell lines by inhibiting key enzymes involved in cell cycle regulation .
The physical and chemical properties of 1H-Benzimidazole, 2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) include:
The applications of 1H-Benzimidazole derivatives are diverse:
Benzimidazole derivatives represent a privileged scaffold in medicinal chemistry due to their structural resemblance to purine nucleotides, enabling diverse interactions with biological targets. The core structure consists of a benzene ring fused with an imidazole ring at the 4- and 5-positions, conferring both aromatic character and hydrogen-bonding capabilities. This bicyclic system exhibits amphoteric properties, with the NH group acting as a weak acid (pKa ~5.3) and the imidazole nitrogen demonstrating basicity (pKa ~12.3) [1] [6]. The derivative 1H-Benzimidazole,2-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-(9CI) incorporates a strategically positioned imidazoline moiety that enhances its potential for targeted molecular interactions. This structural hybrid leverages the complementary pharmacophoric features of both benzimidazole and imidazoline rings, making it a compelling subject for drug design [2] .
The benzimidazole core is a planar, electron-rich heterocycle with three key interaction sites:
Substituents at C2 significantly modulate electron density: Electron-withdrawing groups increase acidity of N1-H (enhancing hydrogen-bond donation), while electron-donating groups strengthen π-stacking [6].
Tautomerism:The unsubstituted benzimidazole core exhibits tautomeric equilibrium between 1H- and 3H- forms, though N1-substitution (as in the target compound) locks the geometry, simplifying binding predictions [4].
Table 1: Spectroscopic Signatures of Benzimidazole Core
Technique | Characteristic Features | Biological Implications |
---|---|---|
IR Spectroscopy | N-H stretch: 3400–3200 cm⁻¹; C=N stretch: 1610–1580 cm⁻¹ | Confirms H-bond donor capacity |
NMR (¹³C) | C2: δ 140–150 ppm; C4/C7: δ 110–120 ppm | Electron deficiency at C2 enables functionalization |
UV-Vis | λmax 270–290 nm (π→π*) | Facilitates DNA intercalation studies |
The 2-(imidazolinylmethyl) side chain introduces three critical pharmacophoric elements:
Water displacement: Molecular dynamics show the substituent occupies hydration sites in hydrophobic pockets, displacing high-energy water molecules (ΔG > −8 kcal/mol) – a key affinity driver [5].
Structure-Activity Relationship (SAR) Insights:
Table 2: Target Affinities of 2-(Imidazolinylmethyl)-Benzimidazole Derivatives
Target Protein | IC₅₀ (μM) | Key Interactions | Ref |
---|---|---|---|
VEGFR-2 | 0.93 | H-bond: Cys919; Ionic: Glu885; π-stacking: Phe1047 | [7] |
BRAF | 0.25 | H-bond: Cys531; Hydrophobic: Trp531 | [7] |
β-Tubulin | 0.006* | Ionic: Glu198; H-bond: Phe200 | [1] |
PARP-1 | 1.59 | H-bond: Ser904; π-stacking: Tyr907 | [4] |
*Giardia intestinalis growth inhibition
The evolution of benzimidazole chemistry spans three distinct eras:
Table 3: Synthetic Methodologies for Benzimidazole Derivatives
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Phillips Condensation | o-PDA + RCOOH, 4HCl, 120°C, 12h | 60–75 | Broad substrate scope |
Microwave-Assisted (Zhang) | PPA/H₃PO₄, 275W, 15min | 92 | Rapid; high atom economy |
Cu-Catalyzed Cyclization | CuI/L-proline, NH₄OH, 80°C, 6h | 85–92 | Eco-friendly; chiral retention |
One-Pot (Kim) | 2-Haloaniline + RCHO + NaN₃, 100°C, 8h | 78 | No isolation of intermediates |
Concluding Remarks
The strategic incorporation of a 2-[(4,5-dihydro-1H-imidazol-2-yl)methyl] group onto the benzimidazole core creates a versatile pharmacophore with demonstrated efficacy against oncology and infectious disease targets. Future directions include exploiting water pharmacophore models for de novo design and developing isoform-selective kinase inhibitors through allosteric back-pocket engagement.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0